Saccharosacrin A

Antichlamydial Antibiotic Host Cell Viability

Saccharocarcin A (CAS 158475-32-2) is a macrocyclic lactone antibiotic belonging to the saccharocarcin family, originally isolated from the fermentation broth of Saccharothrix aerocolonigenes subsp. antibiotica (formerly Streptomyces aerocolonigenes).

Molecular Formula C67H101NO20
Molecular Weight 1240.5 g/mol
Cat. No. B15568154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaccharosacrin A
Molecular FormulaC67H101NO20
Molecular Weight1240.5 g/mol
Structural Identifiers
InChIInChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-51-26-47(72)59(37(9)80-51)85-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69)/b30-22+,34-24+,62-54?
InChIKeyWBJMUCNBAGLXQP-FBZSZBRHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Saccharocarcin A Procurement Guide: Macrocyclic Lactone Antibiotic for Gram-Positive and Antichlamydial Research


Saccharocarcin A (CAS 158475-32-2) is a macrocyclic lactone antibiotic belonging to the saccharocarcin family, originally isolated from the fermentation broth of Saccharothrix aerocolonigenes subsp. antibiotica (formerly Streptomyces aerocolonigenes) [1]. This compound is one of six structurally related saccharocarcins characterized by a modified tetronic acid core with distinctive ethyl or propyl side chains at C-23 and a methyl group at C-16 [2]. Saccharocarcin A exhibits pronounced antibacterial activity against Gram-positive bacteria including Micrococcus luteus and Staphylococcus aureus, and uniquely demonstrates potent inhibition of Chlamydia trachomatis infection without associated cytotoxicity [1].

Why Saccharocarcin A Cannot Be Substituted with Generic Tetronic Acid Antibiotics


Saccharocarcin A possesses structural features that distinguish it functionally from generic tetronic acid antibiotics. All six saccharocarcins are derived from modified tetronic acid homologs that differ from other tetronic acids by the presence of an ethyl or propyl side chain at C-23 and a methyl group at C-16 [1]. Unlike many clinically used antibiotics that target cell wall biosynthesis or protein synthesis, Saccharocarcin A's activity against Chlamydia trachomatis (88% inhibition at 0.5 μg/mL) occurs without inducing cytotoxicity in host McCoy cells [2], a therapeutic window not uniformly shared by structural relatives such as kijanimicin, chlorothricin, tetrocarcin, or versipelostatin . Substitution with a generic tetronic acid antibiotic would eliminate this specific antichlamydial activity profile and may introduce uncharacterized cytotoxicity liabilities.

Quantitative Differentiation Evidence for Saccharocarcin A: Head-to-Head and Class-Level Comparisons


Chlamydia trachomatis Infection Inhibition: Saccharocarcin A vs. Cytotoxicity Baseline

Saccharocarcin A inhibits Chlamydia trachomatis infection by 88% at a concentration of 0.5 μg/mL while demonstrating no detectable cytotoxicity in McCoy cells at concentrations up to 1.0 μg/mL [1]. This selective antichlamydial activity without host cell toxicity is not uniformly documented for structurally related tetronic acid antibiotics, including kijanimicin, chlorothricin, tetrocarcin, and versipelostatin .

Antichlamydial Antibiotic Host Cell Viability

Broad-Spectrum Gram-Positive Antibacterial Activity: Saccharocarcin A vs. Structural Analogs

Saccharocarcin A demonstrates activity against multiple Gram-positive organisms including Micrococcus luteus and Staphylococcus aureus in disc diffusion assays, as documented in the original isolation and characterization studies [1]. While compounds such as tetromycin A and chlorothricin also exhibit activity against Gram-positive bacteria including MRSA , Saccharocarcin A's combination of broad Gram-positive activity plus demonstrated antichlamydial efficacy distinguishes it from analogs that lack documented antichlamydial profiles.

Antibacterial Gram-positive Disc Diffusion

Structural Differentiation: Saccharocarcin A C-23/C-16 Modifications vs. Generic Tetronic Acids

All six saccharocarcins are derived from modified tetronic acid homologs that differ from other tetronic acids by having an ethyl or propyl side chain at C-23 and a methyl group at C-16 [1]. Saccharocarcin A, as a representative member of this family, incorporates these distinctive structural elements. These modifications are not present in generic tetronic acid antibiotics and may contribute to the compound's unique biological profile.

Structure-Activity Relationship Tetronic Acid Natural Product Chemistry

Saccharocarcin A: Validated Research and Industrial Application Scenarios


Chlamydia trachomatis Infection Model Research

Saccharocarcin A is directly applicable as a positive control or test compound in cell-based assays of Chlamydia trachomatis infection. The documented 88% infection inhibition at 0.5 μg/mL with preserved host cell viability [1] supports its use in McCoy cell infection models, antichlamydial drug screening, and mechanism-of-action studies investigating non-cytotoxic antichlamydial pathways.

Gram-Positive Antibacterial Discovery Programs

As a macrocyclic lactone antibiotic with demonstrated activity against Micrococcus luteus and Staphylococcus aureus [1], Saccharocarcin A serves as a reference compound in Gram-positive antibacterial screening campaigns. Its dual Gram-positive and antichlamydial activity profile enables cross-target comparison studies not feasible with single-target reference antibiotics.

Tetronic Acid Structure-Activity Relationship (SAR) Studies

The distinctive C-23 ethyl/propyl side chain and C-16 methyl modifications of the saccharocarcin scaffold [2] position Saccharocarcin A as a valuable reference standard in SAR investigations of tetronic acid antibiotics. Researchers comparing structural analogs can use Saccharocarcin A to assess how these specific modifications influence antibacterial potency, spectrum, and cytotoxicity profiles.

Natural Product Chemical Reference and Analytical Standardization

Saccharocarcin A (CAS 158475-32-2, molecular formula C67H101NO20, molecular weight 1240.5) is suitable for use as an analytical reference standard in HPLC method development, mass spectrometry identification, and natural product dereplication studies involving the saccharocarcin family or related tetronic acid metabolites.

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